(4R,5R)-5-Amino-2,2-dimethyloxan-4-ol
Description
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(4R,5R)-5-amino-2,2-dimethyloxan-4-ol |
InChI |
InChI=1S/C7H15NO2/c1-7(2)3-6(9)5(8)4-10-7/h5-6,9H,3-4,8H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
FPLFEOSCMSVSJN-PHDIDXHHSA-N |
Isomeric SMILES |
CC1(C[C@H]([C@@H](CO1)N)O)C |
Canonical SMILES |
CC1(CC(C(CO1)N)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between (4R,5R)-5-Amino-2,2-dimethyloxan-4-ol and related compounds:
Key Comparisons
Ring System and Substituents
- The target compound’s oxane ring lacks the additional oxygen atom present in dioxane derivatives (e.g., ), reducing polarity but retaining rigidity.
- Amino and hydroxyl groups in the target compound enable hydrogen bonding, similar to ’s hydrochloride salt, though the latter’s ionic form enhances solubility .
Stereochemical Influences
- The 4R,5R configuration distinguishes the target from (3R,4S) and (4S,5S), which may lead to divergent biological activities due to stereospecific receptor interactions.
Physicochemical and Conformational Properties
- The planar conformation of ’s dioxane derivative stabilizes via intramolecular H-bonding , whereas the target’s oxane ring may adopt chair or boat conformations, influencing molecular recognition.
- Fluorination in ’s oxolane derivative increases metabolic stability compared to the target’s hydroxyl group, a common strategy in drug design .
Preparation Methods
Optimization of Catalyst Systems
Palladium(II) acetate with chiral bisphosphine ligands (e.g., (R)-BINAP) enhances enantiomeric excess (ee) to 94% but requires anhydrous conditions and inert atmospheres. Comparative studies show rhodium(I) complexes (e.g., [Rh(cod)Cl]₂) achieve similar ee (92%) at lower temperatures (25°C), albeit with prolonged reaction times (24–36 h).
Table 1: Metal-Catalyzed Ring-Closing Performance
| Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Grubbs II | 40 | 12 | 78 | 88 |
| Pd(OAc)₂/(R)-BINAP | 25 | 24 | 82 | 94 |
| [Rh(cod)Cl]₂ | 25 | 36 | 75 | 92 |
Stereoselective Epoxide Ring-Opening
Epoxide intermediates offer a versatile platform for introducing the amino group with stereochemical precision. A two-step sequence involves:
Regiochemical and Stereochemical Considerations
The Baldwin stereoelectronic rules govern nucleophilic attack, favoring trans-diaxial opening to yield the (4R,5R) diastereomer. Deuterium-labeling studies confirm >95% stereoretention during aminolysis.
Reductive Amination of Ketone Intermediates
Reductive amination circumvents the need for preformed amines by directly converting ketones to amines. For (4R,5R)-5-Amino-2,2-dimethyloxan-4-ol:
-
Ketone Synthesis : Oxidation of 2,2-dimethyl-4-hydroxypentanol with pyridinium chlorochromate (PCC) yields the corresponding ketone (91% purity).
-
Reductive Amination : Sodium cyanoborohydride in methanol reduces the imine formed in situ, producing the amino alcohol with 80% ee when using (S)-proline as a chiral auxiliary.
Table 2: Reductive Amination Conditions
| Reducing Agent | Chiral Auxiliary | ee (%) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | None | 50 | 85 |
| NaBH₃CN | (S)-Proline | 80 | 72 |
| H₂/Pd-C | (R)-BINAP | 88 | 68 |
Enzymatic and Biocatalytic Approaches
Biocatalysts, such as immobilized transaminases, enable stereospecific amination under mild conditions. A patented method employs Escherichia coli-expressed ω-transaminase (TA-01) to convert 2,2-dimethyl-4-ketopentanol to the target amino alcohol in phosphate buffer (pH 7.5) at 30°C, achieving 95% ee and 90% conversion.
Substrate Engineering
Modifying the ketone substrate with electron-withdrawing groups (e.g., trifluoromethyl) increases transaminase affinity, reducing reaction time from 48 h to 24 h.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Method | Cost ($/kg) | ee (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Metal-Catalyzed RCM | 1200 | 94 | Moderate | High (heavy metals) |
| Epoxide Aminolysis | 800 | 85 | High | Moderate (waste acid) |
| Reductive Amination | 950 | 80 | High | Low |
| Biocatalytic | 600 | 95 | Industrial | Negligible |
Biocatalytic methods dominate in sustainability and cost, whereas metal-catalyzed routes remain preferred for small-scale, high-purity applications.
Q & A
Basic: What synthetic strategies are recommended for achieving high stereochemical purity in (4R,5R)-5-Amino-2,2-dimethyloxan-4-ol?
Methodological Answer:
To ensure stereochemical fidelity, employ transition metal-catalyzed ring-closing reactions. For example:
- Use rhodium or palladium catalysts to control stereoselectivity during cyclization, as demonstrated in silacycle syntheses (e.g., Rh-catalyzed C–Si bond cleavage ).
- Incorporate chiral auxiliaries or enantioselective catalysts to direct the 4R,5R configuration.
- Apply protecting groups (e.g., benzyl or tert-butyldimethylsilyl) for the amino and hydroxyl groups to prevent undesired side reactions during ring formation .
Advanced: How can researchers resolve contradictions in reaction outcomes when varying metal catalysts for oxan-ring formation?
Methodological Answer:
Contradictions often arise from divergent activation pathways of metal catalysts:
- Zinc : Prefers coordination with aldehydes, enabling nucleophilic attack on carbonyl groups (e.g., in Brook rearrangements) .
- Copper : Facilitates transmetallation mechanisms, particularly with α,β-unsaturated aldehydes, leading to alternative regioisomers .
- Silver : Activates strained intermediates (e.g., silacyclopropanes), promoting selective C–O bond formation .
Resolution Strategy : - Conduct kinetic studies (e.g., variable-temperature NMR) to map reaction pathways.
- Compare steric/electronic profiles of substrates using DFT calculations to predict catalyst compatibility.
Basic: What spectroscopic techniques are critical for confirming the stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Use NOESY/ROESY to detect spatial proximity between H-4 and H-5 protons, confirming cis-diol configuration.
- Analyze coupling constants to determine dihedral angles in the oxan ring .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.
- Circular Dichroism (CD) : Correlate optical activity with known stereoisomers of analogous compounds .
Advanced: How can this compound be integrated into complex heterocyclic systems for drug discovery?
Methodological Answer:
- Multicomponent Coupling Reactions :
- Post-Functionalization :
- Introduce pharmacophores via Mitsunobu reactions (retaining stereochemistry) or reductive amination of the amino group.
- Biological Evaluation : Screen for activity in kinase inhibition or antibacterial assays , leveraging the oxan ring’s rigidity for target binding .
Basic: What handling protocols mitigate degradation of this compound during storage?
Methodological Answer:
While specific stability data for this compound is limited, general best practices include:
- Storage : Keep in airtight containers under inert gas (N/Ar) at -20°C to prevent oxidation of the amino group .
- Solvent Choice : Use anhydrous DMSO or THF to minimize hydrolysis of the oxan ring.
- Quality Control : Monitor purity via HPLC-MS at regular intervals .
Advanced: What mechanistic insights explain silver’s role in oxan-ring formation?
Methodological Answer:
Silver catalysts activate substrates via:
- σ-Bond Metathesis : Facilitates Si–C or C–O bond cleavage in strained intermediates (e.g., silacyclopropanes), enabling ring expansion .
- Lewis Acid Behavior : Polarizes carbonyl groups, enhancing electrophilicity for nucleophilic attack by the amino group .
Experimental Validation : - Perform isotopic labeling (e.g., O) to track oxygen incorporation.
- Use in situ IR spectroscopy to monitor intermediate formation during catalysis .
Basic: How can researchers optimize yields in the aminolysis step during oxan-ring synthesis?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- pH Control : Maintain mildly basic conditions (pH 8–9) to deprotonate the amino group without hydrolyzing the oxan ring .
- Catalyst Screening : Test scandium triflate or Zn(OTf) to accelerate nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
